Enantiomeric Excess Specification Drives Reproducible Chiral Recognition Outcomes
(R)-(+)-Methylsuccinic acid is commercially supplied with a specified minimum enantiomeric excess (ee) of 97.0%, as determined by chiral GC, which ensures that chiral recognition events are governed by the desired R-configuration and not confounded by significant contamination from the S-enantiomer . In contrast, the racemic mixture (CAS 498-21-5) inherently contains 50% of the S-enantiomer, which has been shown to form distinct diastereomeric solid solution cocrystals with chiral amides, producing unpredictable phase behavior compared to enantiopure systems [1].
| Evidence Dimension | Enantiomeric excess (ee) specification |
|---|---|
| Target Compound Data | ≥ 97.0% ee (chiral GC) |
| Comparator Or Baseline | Racemic methylsuccinic acid: 0% ee (50:50 mixture) |
| Quantified Difference | ≥ 97.0 percentage point difference in enantiopurity |
| Conditions | Commercial quality control specification; cocrystallization studies with chiral amides |
Why This Matters
The high enantiomeric excess ensures that downstream chiral recognition events, such as diastereomeric salt resolution or enantioselective catalysis, are not compromised by the presence of the opposite enantiomer, which would otherwise alter thermodynamic and kinetic profiles.
- [1] Leyssens, T., et al. Double Trouble: A Peculiar Case of Solid Solution Cocrystals Involving Two Chiral Compounds. Crystal Growth & Design. 2024, 24, 5, 2041-2050. View Source
